molecular formula C10H19ClN2O B3027375 (R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride CAS No. 1286209-22-0

(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride

Cat. No.: B3027375
CAS No.: 1286209-22-0
M. Wt: 218.72
InChI Key: ORBSPKZXYSOGDC-SBSPUUFOSA-N
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Description

®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride is a chemical compound that features a piperidine ring attached to a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Cyclobutanecarboxamide Moiety: This step involves the coupling of the piperidine ring with a cyclobutanecarboxamide precursor under specific reaction conditions, such as the use of coupling agents and catalysts.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects and as a lead compound for drug development.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and piperidine-based drugs share structural similarities with ®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride.

    Cyclobutanecarboxamide Derivatives: Other compounds containing the cyclobutanecarboxamide moiety can be compared based on their structural and functional properties.

Uniqueness

®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride is unique due to its specific combination of the piperidine ring and cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBSPKZXYSOGDC-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286209-22-0
Record name Cyclobutanecarboxamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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